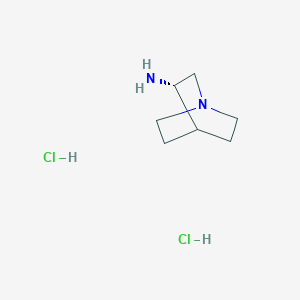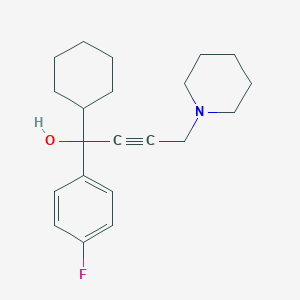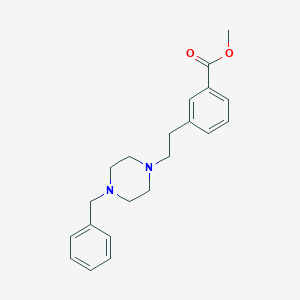![molecular formula C7H9F3N2O B137770 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone CAS No. 134253-08-0](/img/structure/B137770.png)
1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone, also known as DABCO-TFE, is a synthetic compound that has gained significant attention in the field of organic chemistry due to its unique properties. This compound is widely used in various chemical reactions as a catalyst, and its effectiveness has been demonstrated in several scientific studies.
Mécanisme D'action
The mechanism of action of 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone as a catalyst involves the activation of the carbonyl group in the substrate through hydrogen bonding. This activation leads to the formation of an intermediate, which undergoes subsequent reactions to form the desired product. The trifluoromethyl group in 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone also plays a crucial role in the mechanism of action by stabilizing the intermediate and enhancing the reactivity of the carbonyl group.
Biochemical and Physiological Effects:
1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone has no known biochemical or physiological effects as it is primarily used as a catalyst in chemical reactions. However, it is important to note that this compound should be handled with caution as it can be toxic if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone as a catalyst include its high efficiency, selectivity, and stability under various reaction conditions. It is also relatively easy to handle and store, making it a popular choice for many researchers. However, the limitations of 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone include its high cost and limited availability, which may restrict its use in some laboratories.
Orientations Futures
There are several future directions for the research and development of 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone. One potential area of focus is the optimization of the synthesis method to reduce the cost and increase the yield of the compound. Another area of interest is the application of 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone in the synthesis of new organic compounds with unique properties. Additionally, further research is needed to explore the potential of 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone as a catalyst in more complex chemical reactions.
Méthodes De Synthèse
The synthesis of 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone involves the reaction between 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2,2,2-trifluoroacetyl chloride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile. The resulting product is then purified using standard techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone has been widely used as a catalyst in various chemical reactions, including the synthesis of organic compounds, such as lactones, lactams, and cyclic carbonates. It has also been used in the synthesis of polymers, such as polyesters and polyurethanes. The effectiveness of 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone as a catalyst has been demonstrated in several scientific studies, and it has been shown to be highly efficient and selective in many reactions.
Propriétés
Numéro CAS |
134253-08-0 |
|---|---|
Nom du produit |
1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone |
Formule moléculaire |
C7H9F3N2O |
Poids moléculaire |
194.15 g/mol |
Nom IUPAC |
1-(3,6-diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H9F3N2O/c8-7(9,10)6(13)12-3-4-1-11-2-5(4)12/h4-5,11H,1-3H2 |
Clé InChI |
RRGSGVIDCYVSED-UHFFFAOYSA-N |
SMILES |
C1C2CN(C2CN1)C(=O)C(F)(F)F |
SMILES canonique |
C1C2CN(C2CN1)C(=O)C(F)(F)F |
Synonymes |
3,6-Diazabicyclo[3.2.0]heptane, 6-(trifluoroacetyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol](/img/structure/B137691.png)









![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)

